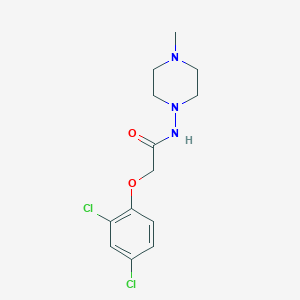
4-(acetylamino)-N-(2-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis 4-(Acetylamino)-N-(2-pyridinylmethyl)benzamide and its derivatives are synthesized through various chemical processes, often aiming at enhancing biological activity or understanding chemical properties. For instance, the synthesis of related compounds involves cyclization under Bischler-Napieralski conditions, forming structures like 3-arylmethylidene-4,5-dihydro-3H-pyrroles, indicative of the flexibility in modifying the benzamide backbone for various applications (Browne et al., 1981).
Molecular Structure Analysis The crystal structure and molecular interactions of derivatives like 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide provide insights into the orientation of pyridine and benzene rings and their inclination angles, affecting the compound's physical and chemical properties (Artheswari et al., 2019).
Chemical Reactions and Properties The reactivity and chemical transformations of 4-(acetylamino)-N-(2-pyridinylmethyl)benzamide derivatives are explored through reactions such as the Bischler-Napieralski reaction, leading to various products with potential biological activities. This highlights the compound's versatility in chemical synthesis and its role as a precursor for more complex molecules (Browne et al., 1981).
Physical Properties Analysis Investigations into the physical properties of related benzamide derivatives reveal information on crystallinity, molecular orientation, and phase behavior. For example, the crystallographic analysis of N-(pyridin-2-ylmethyl)benzamide derivatives highlights the influence of molecular geometry on the compound's solid-state characteristics, which can affect its solubility, stability, and bioavailability (Artheswari et al., 2019).
Propiedades
IUPAC Name |
4-acetamido-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11(19)18-13-7-5-12(6-8-13)15(20)17-10-14-4-2-3-9-16-14/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNWFTFNUHPKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5790131.png)
![N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5790148.png)

![1-[3-(2-thienyl)acryloyl]piperidine](/img/structure/B5790164.png)
![N-(2-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5790172.png)



![N,N-dimethyl-N'-[1-methyl-3-(phenyldiazenyl)-1H-indol-2-yl]imidoformamide](/img/structure/B5790210.png)


![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5790235.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5790242.png)